5-Hydroxy-7,8-dimethoxyflavanone

Description

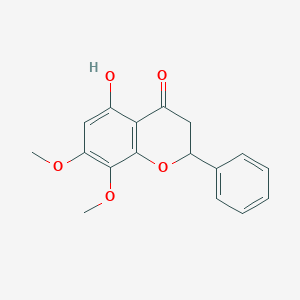

Structure

3D Structure

Properties

Molecular Formula |

C17H16O5 |

|---|---|

Molecular Weight |

300.30 g/mol |

IUPAC Name |

5-hydroxy-7,8-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C17H16O5/c1-20-14-9-12(19)15-11(18)8-13(10-6-4-3-5-7-10)22-17(15)16(14)21-2/h3-7,9,13,19H,8H2,1-2H3 |

InChI Key |

VPGMCCIECGDASG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

5-Hydroxy-7,8-dimethoxyflavanone chemical structure and properties

[1][2][3][4][5]

Part 1: Chemical Identity & Structural Analysis[2][6]

5-Hydroxy-7,8-dimethoxyflavanone is a rare naturally occurring flavonoid belonging to the flavanone subclass.[1][2] Unlike its oxidized flavone counterpart (5-hydroxy-7,8-dimethoxyflavone), this molecule possesses a saturated C2-C3 bond, conferring distinct stereochemical and pharmacological properties.[1][2] It is most notably identified as a minor but potent constituent in the ethyl acetate fraction of Andrographis paniculata (Burm. f.) Nees.

Physicochemical Profile[2][4][6][7][8][9]

| Property | Data |

| IUPAC Name | (2S)-5-hydroxy-7,8-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one |

| CAS Registry Number | 113981-49-0 |

| Molecular Formula | C₁₇H₁₆O₅ |

| Molecular Weight | 300.31 g/mol |

| Appearance | Yellowish crystalline solid |

| Solubility | Soluble in Chloroform, Ethyl Acetate, DMSO; Poorly soluble in water |

| Key Structural Feature | Intramolecular hydrogen bond between C5-OH and C4-Carbonyl |

Structural Topology (2D Representation)

The following diagram illustrates the core connectivity, highlighting the saturation at the C2-C3 position which distinguishes it from flavones.[1]

Part 2: Analytical Characterization (NMR Profiling)

Accurate identification requires distinguishing this compound from its flavone analog.[1] The absence of the C3-olefinic proton and the presence of the ABX system in Ring C are definitive diagnostic markers.[2]

1H-NMR Diagnostic Signals (500 MHz, CDCl₃)

| Position | Shift (δ ppm) | Multiplicity | Interpretation |

| 5-OH | 12.00 - 12.10 | Singlet (s) | Sharp signal due to strong intramolecular H-bonding with C4=O. |

| H-2 | 5.40 - 5.50 | Doublet of doublets (dd) | Characteristic oxymethine proton of flavanones.[2] |

| H-6 | 6.10 - 6.20 | Singlet (s) | The only aromatic proton on Ring A. |

| H-3 (ax/eq) | 2.80 - 3.10 | Multiplet (m) | Diastereotopic methylene protons (ABX system with H-2).[2] |

| 7,8-OMe | 3.85 - 3.95 | Two Singlets (s) | Methoxyl groups; typically distinct but close in shift.[1][2] |

| Ring B | 7.35 - 7.55 | Multiplet (m) | 5 protons corresponding to the unsubstituted phenyl ring.[2] |

Mass Spectrometry[1][2][4]

-

ESI-MS (Positive Mode): m/z 301.1 [M+H]⁺

-

Fragmentation Pattern: Loss of Ring B via Retro-Diels-Alder (RDA) cleavage is a primary fragmentation pathway, often yielding ions characteristic of the substituted A-ring.[2]

Part 3: Isolation & Synthesis Protocols

Extraction from Andrographis paniculata

This protocol isolates the flavanone from the roots or whole plant, separating it from the more abundant diterpenoids (andrographolides).

-

Extraction: Macerate air-dried powder of A. paniculata (1 kg) in 95% Ethanol (5 L) for 72 hours. Filter and concentrate under reduced pressure.[1][3][4]

-

Partitioning: Suspend the crude ethanolic extract in water. Partition successively with Hexane (to remove lipids) and Ethyl Acetate (EtOAc) . The flavanone resides in the EtOAc fraction.[1]

-

Fractionation: Subject the EtOAc fraction to Silica Gel Column Chromatography (CC).

-

Mobile Phase: Gradient elution with Hexane:EtOAc (Start 90:10 → End 50:50).

-

Target Fraction: The flavanone typically elutes after non-polar impurities but before the highly polar andrographolides.[1]

-

-

Purification: Re-crystallize active fractions from Methanol/Chloroform to yield yellow crystals.

Total Synthesis Strategy (Chalcone Route)

For research requiring gram-scale quantities, total synthesis is preferred over extraction due to the compound's low natural abundance.

Mechanism: Claisen-Schmidt Condensation followed by Oxidative Cyclization.[1][2]

Step-by-Step Protocol:

-

Condensation: Dissolve 2'-hydroxy-3',4'-dimethoxy-6'-hydroxyacetophenone (1 eq) and benzaldehyde (1.1 eq) in Ethanol. Add 50% KOH (aq) dropwise. Stir at room temperature for 24h.

-

Workup: Acidify with 1N HCl. The chalcone precipitate (orange/red) is filtered and dried.

-

Cyclization: Dissolve the chalcone in Ethanol containing Sodium Acetate (NaOAc). Reflux for 4–6 hours.[1][3] Monitor by TLC for the disappearance of the chalcone spot and appearance of the flavanone (fluorescent under UV 365nm).

-

Purification: Column chromatography (Silica gel, Hexane:EtOAc).

Part 4: Pharmacological Potential[2][13]

Anti-Viral Activity (Enterovirus 71)

Recent studies identify 5-Hydroxy-7,8-dimethoxyflavanone as a potent inhibitor of Enterovirus 71 (EV71).[2][5][6]

-

Mechanism: It inhibits the cytopathic effect (CPE) induced by EV71 infection.

-

Potency: It demonstrates significant inhibition of viral replication in in vitro assays, comparable to standard antivirals but with a distinct mechanism likely targeting early-stage viral protein synthesis.[1]

Anti-Inflammatory Signaling (NF-κB)

The compound acts as a suppressor of the NF-κB signaling pathway, a master regulator of inflammation.[2]

Cytochrome P450 Inhibition

Research indicates this flavanone inhibits specific insect Cytochrome P450 monooxygenases (CYP6AA3 and CYP6P7).

-

Relevance: This activity suggests a potential role in overcoming insecticide resistance in vectors like mosquitoes, or as a synergistic agent in agricultural applications.[1]

-

Selectivity: It shows differential inhibition compared to its flavone analogs, highlighting the importance of the C2-C3 saturation for enzyme binding affinity.[1]

References

-

Isolation & Anti-Viral Activity: Title: Isolation and Identification of Andrographis paniculata and Its Biologically Active Constituents Inhibited Enterovirus 71-Induced Cell Apoptosis.[1][2] Source:Frontiers in Pharmacology, 2021.[1] URL:[Link]

-

Chemical Structure & Identity (PubChem): Title: 5-Hydroxy-7,8-dimethoxyflavanone Compound Summary. Source:PubChem.[1] URL:[Link]

-

Biosynthesis & Chalcone Precursors: Title: Chalcones: Synthetic Chemistry Follows Where Nature Leads.[1] Source:Molecules, 2021.[1][7][8] URL:[Link]

Sources

- 1. Showing Compound 5-Hydroxy-3,3',4',6,7,8-hexamethoxyflavone (FDB001970) - FooDB [foodb.ca]

- 2. 5-Hydroxy-4',7-dimethoxyflavanone [webbook.nist.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. Isolation and Identification of Andrographis paniculata (Chuanxinlian) and Its Biologically Active Constituents Inhibited Enterovirus 71-Induced Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Isolation and Identification of Andrographis paniculata (Chuanxinlian) and Its Biologically Active Constituents Inhibited Enterovirus 71-Induced Cell Apoptosis [frontiersin.org]

- 7. ir.uitm.edu.my [ir.uitm.edu.my]

- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

A Technical Guide to the Natural Sourcing, Isolation, and Characterization of 5-Hydroxy-7,8-dimethoxyflavanone from the Acanthaceae Family

Abstract

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the natural sourcing, isolation, and characterization of the bioactive flavonoid, 5-Hydroxy-7,8-dimethoxyflavanone, with a specific focus on its occurrence within the Acanthaceae plant family. This document details a field-proven methodology for the extraction and purification of this compound from Andrographis paniculata, its primary known botanical source. Furthermore, it outlines the analytical techniques essential for its unambiguous identification and discusses its known biological activities, providing a foundation for future research and therapeutic development.

Introduction: The Therapeutic Potential of 5-Hydroxy-7,8-dimethoxyflavanone

5-Hydroxy-7,8-dimethoxyflavanone is a methoxylated flavanone that has garnered scientific interest due to its potential pharmacological properties. Flavanones, a subclass of flavonoids, are widely recognized for their diverse biological activities, and the specific substitution pattern of this compound suggests a range of therapeutic applications.[1] This guide focuses on its natural occurrence in the Acanthaceae family, a group of plants with a rich history in traditional medicine.[2]

The primary impetus for the study of 5-Hydroxy-7,8-dimethoxyflavanone stems from its demonstrated anti-inflammatory and antiviral activities.[3] As research into natural product-derived therapeutics continues to expand, a thorough understanding of the sourcing and characterization of such compounds is paramount for the development of novel drugs. This guide aims to provide the necessary technical details to facilitate this endeavor.

Natural Sources within the Acanthaceae Family

The Acanthaceae family is a large family of flowering plants, many of which are used in traditional medicine and are known to produce a wide array of secondary metabolites, including flavonoids.[2] While the family is diverse, the most well-documented natural source of 5-Hydroxy-7,8-dimethoxyflavanone is Andrographis paniculata .[3]

Andrographis paniculata (Burm. f.) Nees, commonly known as "King of Bitters," is a herbaceous plant with a long history of use in Ayurvedic and traditional Chinese medicine for treating infections and inflammatory conditions.[4] Phytochemical investigations of this plant have led to the isolation and identification of numerous bioactive compounds, including diterpenoids and a variety of flavonoids.[4] Among these, 5-Hydroxy-7,8-dimethoxyflavanone has been identified as a constituent of the ethyl acetate-soluble fraction of the plant's extract.[3]

While other genera within the Acanthaceae family, such as Acanthus, Barleria, and Justicia, are known to produce flavonoids, to date, Andrographis paniculata remains the most scientifically validated source of 5-Hydroxy-7,8-dimethoxyflavanone.

Extraction and Isolation Protocol

The isolation of 5-Hydroxy-7,8-dimethoxyflavanone from Andrographis paniculata is a multi-step process that leverages the compound's physicochemical properties. The following protocol is a synthesis of established methodologies for the extraction and purification of flavonoids from plant matrices.

General Workflow

Caption: General workflow for the isolation of 5-Hydroxy-7,8-dimethoxyflavanone.

Step-by-Step Methodology

-

Plant Material Preparation:

-

The whole plant of Andrographis paniculata is air-dried in the shade to preserve the chemical integrity of its constituents.

-

The dried plant material is then coarsely powdered using a mechanical grinder.

-

-

Initial Solvent Extraction:

-

The powdered plant material is extracted exhaustively with 95% ethanol or methanol at room temperature with occasional stirring for 72 hours. Alternatively, Soxhlet extraction can be employed for a more efficient extraction process.

-

The solvent-to-plant material ratio should be approximately 10:1 (v/w).

-

The resulting extract is filtered through Whatman No. 1 filter paper.

-

-

Concentration of the Crude Extract:

-

The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark, viscous crude extract.

-

-

Solvent-Solvent Partitioning:

-

The crude extract is suspended in distilled water and partitioned successively with n-hexane and then ethyl acetate (EtOAc) in a separatory funnel.

-

The ethyl acetate fraction, which will contain the flavonoids of interest, is collected. This step is crucial for removing highly nonpolar and polar impurities.

-

-

Silica Gel Column Chromatography:

-

The dried ethyl acetate fraction is adsorbed onto silica gel (60-120 mesh) and loaded onto a pre-packed silica gel column.

-

The column is eluted with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

Based on published data, 5-Hydroxy-7,8-dimethoxyflavanone is expected to elute with a solvent system of 30-50% ethyl acetate in n-hexane .[3]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using the same solvent system. Fractions with similar TLC profiles are pooled.

-

-

Final Purification (Optional):

-

For obtaining a highly pure compound, the pooled fractions containing 5-Hydroxy-7,8-dimethoxyflavanone can be further purified using preparative High-Performance Liquid Chromatography (HPLC) with a suitable C18 column and a mobile phase such as methanol and water.

-

Analytical Characterization: A Self-Validating System

The unambiguous identification of 5-Hydroxy-7,8-dimethoxyflavanone is achieved through a combination of spectroscopic techniques. This multi-faceted approach ensures the structural integrity of the isolated compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial tool for both the purification and the final purity assessment of the isolated compound.

-

Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is typically used.

-

Mobile Phase: A gradient elution with methanol and water (with 0.1% formic acid) is a common choice for separating flavonoids.

-

Detection: A UV-Vis detector set at the λmax of the flavanone (typically around 280-330 nm) is used for detection.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Predicted Molecular Ion:

-

Chemical Formula: C₁₇H₁₆O₅

-

Molecular Weight: 300.31 g/mol

-

[M+H]⁺: m/z 301.1025

-

[M-H]⁻: m/z 299.0868

-

-

Expected Fragmentation Pattern: Flavanones typically undergo retro-Diels-Alder (RDA) fragmentation in the C-ring. This would lead to characteristic fragment ions corresponding to the A and B rings, providing structural information.

Caption: Predicted mass fragmentation pathways for 5-Hydroxy-7,8-dimethoxyflavanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of the isolated compound. The following are the predicted ¹H and ¹³C NMR chemical shifts based on the structure of 5-Hydroxy-7,8-dimethoxyflavanone and data from structurally similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for 5-Hydroxy-7,8-dimethoxyflavanone

| Position | Predicted ¹³C (ppm) | Predicted ¹H (ppm) (Multiplicity, J in Hz) |

| 2 | ~79.0 | ~5.4 (dd, J = 12.0, 4.0 Hz) |

| 3 | ~43.0 | ~2.8 (dd, J = 17.0, 4.0 Hz), ~3.1 (dd, J = 17.0, 12.0 Hz) |

| 4 | ~196.0 | - |

| 4a | ~103.0 | - |

| 5 | ~160.0 | - |

| 5-OH | - | ~12.0 (s) |

| 6 | ~91.0 | ~6.1 (s) |

| 7 | ~158.0 | - |

| 7-OCH₃ | ~56.0 | ~3.9 (s) |

| 8 | ~130.0 | - |

| 8-OCH₃ | ~61.0 | ~3.9 (s) |

| 8a | ~162.0 | - |

| 1' | ~138.0 | - |

| 2', 6' | ~126.0 | ~7.5 (d, J = 8.0 Hz) |

| 3', 5' | ~129.0 | ~7.4 (t, J = 8.0 Hz) |

| 4' | ~129.0 | ~7.4 (t, J = 8.0 Hz) |

Known Biological Activities and Therapeutic Relevance

5-Hydroxy-7,8-dimethoxyflavanone has demonstrated promising biological activities that warrant further investigation for drug development.

Anti-inflammatory Activity

Studies have shown that 5-Hydroxy-7,8-dimethoxyflavanone possesses anti-inflammatory properties.[3] The proposed mechanism of action involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. By inhibiting NF-κB activation, 5-Hydroxy-7,8-dimethoxyflavanone can potentially reduce the inflammatory response.

Caption: Proposed anti-inflammatory mechanism via NF-κB inhibition.

Antiviral Activity

5-Hydroxy-7,8-dimethoxyflavanone has also been reported to exhibit antiviral activity, specifically against Enterovirus 71 (EV71).[3] The precise mechanism of its antiviral action is still under investigation but may involve interference with viral entry, replication, or assembly. The broad-spectrum antiviral potential of flavonoids makes this an exciting area for further research.

Conclusion and Future Directions

This technical guide has detailed the natural sourcing, isolation, and characterization of 5-Hydroxy-7,8-dimethoxyflavanone from Andrographis paniculata, a prominent medicinal plant in the Acanthaceae family. The provided protocols and analytical data serve as a foundational resource for researchers to confidently isolate and identify this promising bioactive compound.

Future research should focus on:

-

Expanding the Search: Investigating other species within the Acanthaceae family for the presence of 5-Hydroxy-7,8-dimethoxyflavanone.

-

Mechanism of Action: Elucidating the precise molecular mechanisms underlying its anti-inflammatory and antiviral activities.

-

In Vivo Studies: Conducting in vivo efficacy and safety studies to evaluate its therapeutic potential in animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 5-Hydroxy-7,8-dimethoxyflavanone to optimize its biological activity and pharmacokinetic properties.

The information presented herein provides a solid starting point for the scientific community to further explore the therapeutic potential of this natural product.

References

-

Chao, W. W., & Lin, B. F. (2010). Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian). Chinese medicine, 5, 17. [Link]

- Ahmad, M., & Khan, M. A. (2009). Ethnobotanical studies of some medicinal and aromatic plants of the family Acanthaceae from the northern parts of Pakistan. Pakistan Journal of Botany, 41(5), 2127-2135.

- Chen, J. C., Chiu, M. H., Nie, R. L., Cordell, G. A., & Qiu, S. X. (2005). Andrographolide and its analogues: a new class of inhibitors of the main protease of the SARS-coronavirus.

- Jarukamjorn, K., & Nemoto, N. (2008). Pharmacological aspects of Andrographis paniculata on health and its major diterpenoid constituent andrographolide. Journal of health science, 54(4), 370-381.

- Shen, Y. C., Chen, C. F., & Chiou, W. F. (2002). Andrographolide prevents oxygen radical production by human neutrophils: possible mechanism(s) of action. British journal of pharmacology, 135(2), 399-406.

- Singha, P. K., Roy, S., & Dey, S. (2003).

- Suebsasana, S., Pongnaratorn, P., Sattayasai, J., Arkaravichien, T., Tiamkao, S., & Aromdee, C. (2009). A potential of Andrographis paniculata (Burm. f.) Nees for the treatment of non-alcoholic fatty liver disease. Journal of ethnopharmacology, 123(3), 445-451.

- Thisoda, P., Rangkadilok, N., Pholphana, N., Worasuttayangkurn, L., Ruchirawat, S., & Satayavivad, J. (2006). Inhibitory effect of Andrographis paniculata extract and its active diterpenoids on platelet aggregation. European journal of pharmacology, 553(1-3), 39-45.

- Wiart, C., Kumar, K., Yusof, M. Y., Hamimah, H., & Fauzi, Z. M. (2005). Antiviral and antibacterial activities of Andrographis paniculata. Indian journal of pharmaceutical sciences, 67(2), 148.

- Xia, Y. F., Ye, B. Q., Li, Y. D., Wang, J. G., He, X. J., Lin, X., ... & Li, Y. C. (2004). Andrographolide attenuates inflammation by inhibition of NF-κB activation through covalent modification of p50. Journal of immunology, 173(6), 4207-4217.

-

Chao, W. W., Kuo, Y. H., & Lin, B. F. (2010). Anti-inflammatory activity of new compounds from Andrographis paniculata by NF-kappaB transactivation inhibition. Journal of agricultural and food chemistry, 58(4), 2505-2512. [Link]

Sources

- 1. Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mode of action of the anti-influenza virus activity of plant flavonoid, 5,7,4'-trihydroxy-8-methoxyflavone, from the roots of Scutellaria baicalensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and Identification of Andrographis paniculata (Chuanxinlian) and Its Biologically Active Constituents Inhibited Enterovirus 71-Induced Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

Pharmacological Potential of 5-Hydroxy-7,8-dimethoxyflavanone in Cancer Research

This technical guide details the pharmacological profile of 5-Hydroxy-7,8-dimethoxyflavanone , a specific flavonoid derivative distinct from its flavone analog (7-O-methylwogonin). While often co-isolated from medicinal plants like Andrographis paniculata and Fissistigma cupreonitens, this compound distinguishes itself not merely as a cytotoxic agent, but as a potent chemosensitizer capable of reversing Multi-Drug Resistance (MDR).

A Technical Guide on MDR Reversal and Chemosensitization

Executive Summary

The failure of conventional chemotherapy is frequently attributed to Multi-Drug Resistance (MDR), often driven by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1). 5-Hydroxy-7,8-dimethoxyflavanone has emerged as a high-affinity, competitive inhibitor of P-gp. Unlike general cytotoxic agents that induce apoptosis directly, this flavanone functions primarily as a bio-enhancer , restoring the efficacy of substrates like Vincristine and Doxorubicin in resistant cancer cell lines (e.g., KB/VIN). Its pharmacological value lies in its ability to block drug efflux pumps without exhibiting significant intrinsic toxicity, offering a therapeutic window for combination therapies.

Chemical Profile & Source

-

IUPAC Name: (2S)-5-hydroxy-7,8-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one

-

Chemical Class: Flavanone (Dihydroflavone)

-

Molecular Formula: C₁₇H₁₆O₅

-

Key Structural Feature: The absence of a double bond between C2 and C3 (distinguishing it from flavones) and the specific 7,8-dimethoxy substitution pattern.

-

Natural Sources:

-

Solubility: Soluble in DMSO, Chloroform, and Ethyl Acetate. Poorly soluble in water.

Critical Distinction: Do not confuse with 5-Hydroxy-7,8-dimethoxyflavone (7-O-methylwogonin). The flavanone described here has a saturated C2-C3 bond, which significantly alters its binding affinity to transporter proteins compared to the planar flavone structure.

Mechanistic Pharmacology: The MDR Reversal Pathway

The primary anticancer mechanism of 5-Hydroxy-7,8-dimethoxyflavanone is the competitive inhibition of P-glycoprotein (ABCB1) .

Mechanism of Action[4]

-

Competitive Binding: The compound binds to the transmembrane domain of P-gp, competing with chemotherapeutic substrates (e.g., Vincristine).

-

Efflux Blockade: By occupying the drug-binding pocket, it prevents the ATP-dependent efflux of the cytotoxic drug.

-

Intracellular Accumulation: This leads to a significant increase in the intracellular concentration of the co-administered drug, restoring cytotoxicity in resistant cells.

-

ATPase Modulation: Unlike some inhibitors that freeze the transporter, this flavanone stimulates P-gp ATPase activity only at high concentrations, suggesting it interacts with the drug-binding site rather than the ATP-binding site.

Signaling Pathway Visualization

The following diagram illustrates the blockade of P-gp efflux by 5-Hydroxy-7,8-dimethoxyflavanone.

Caption: Competitive inhibition of P-gp by 5-Hydroxy-7,8-dimethoxyflavanone restores intracellular drug retention.

Preclinical Efficacy Data

The compound exhibits a high "Reversal Fold" (RF), calculated as the IC50 of the cytotoxic drug alone divided by the IC50 of the drug in combination with the flavanone.

Table 1: MDR Reversal Efficacy (Representative Data)

Data derived from studies on P-gp overexpressing cell lines (e.g., KB/VIN).

| Cell Line | Resistance Phenotype | Co-Drug | Flavanone Conc. (µg/mL) | Fold Reversal (RF) |

| KB/VIN | Vincristine-Resistant | Vincristine | 2.5 | ~5.2 |

| KB/VIN | Vincristine-Resistant | Vincristine | 5.0 | ~13.0 |

| KB/VIN | Vincristine-Resistant | Vincristine | 10.0 | ~23.0 |

| ABCB1/Flp-In | Transfected P-gp | Doxorubicin | 10.0 | ~8.5 |

| KB/3-1 | Sensitive (Parental) | Vincristine | 10.0 | ~1.0 (No Effect) |

Interpretation: The lack of effect on the sensitive parental line (KB/3-1) confirms that the flavanone targets the resistance mechanism (P-gp) specifically, rather than acting as a general toxin.

Experimental Protocols

To validate the chemosensitizing potential of this compound, researchers should utilize a dual-approach: Cytotoxicity Modulation (MTT) and Functional Efflux Inhibition (Flow Cytometry).

Protocol A: MDR Reversal Assay (Combinatorial MTT)

Objective: Determine the shift in IC50 of a chemotherapeutic agent when co-treated with the flavanone.

-

Cell Seeding: Seed MDR cells (e.g., KB-C2 or KB/VIN) and parental sensitive cells in 96-well plates (5 × 10³ cells/well). Incubate for 24h.

-

Drug Preparation:

-

Prepare serial dilutions of the chemotherapeutic (e.g., Vincristine: 0.1 nM – 1000 nM).

-

Prepare a fixed concentration of 5-Hydroxy-7,8-dimethoxyflavanone (e.g., 5 µg/mL and 10 µg/mL). Note: Ensure this concentration is below the flavanone's own IC20 (non-toxic dose).

-

-

Treatment: Add the chemotherapeutic alone (Control) and in combination with the flavanone.

-

Incubation: Incubate for 72h at 37°C, 5% CO₂.

-

Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, and read absorbance at 570 nm.

-

Calculation: Calculate Reversal Fold (RF) =

.

Protocol B: Rhodamine 123 Accumulation Assay (Flow Cytometry)

Objective: Directly measure the inhibition of P-gp efflux pump activity.

-

Preparation: Harvest MDR cells (

cells/mL). -

Loading: Incubate cells with Rhodamine 123 (Rh123, 5 µM) or Calcein-AM (0.25 µM) for 30 minutes at 37°C in the dark.

-

Treatment:

-

Group 1: Vehicle Control (DMSO).[4]

-

Group 2: Positive Inhibitor Control (e.g., Verapamil 10 µM).

-

Group 3: 5-Hydroxy-7,8-dimethoxyflavanone (10 µg/mL).

-

-

Efflux Phase: Wash cells with PBS to remove extracellular dye. Resuspend in dye-free medium containing the respective treatments (Flavanone or Verapamil) and incubate for another 60–90 minutes to allow efflux.

-

Analysis: Measure intracellular fluorescence (FL1 channel) via Flow Cytometry.

-

Result: Effective P-gp inhibition will result in retention of fluorescence (shift to the right on the histogram) compared to the rapid efflux seen in the control MDR cells.

Experimental Workflow Diagram

Caption: Workflow for validating P-gp inhibition and chemosensitization efficacy.

Pharmacokinetics & Drugability

-

Absorption: As a methoxylated flavonoid, the compound exhibits higher lipophilicity than its hydroxylated counterparts, facilitating passive diffusion across enterocytes.

-

Metabolism: Likely subject to demethylation by CYP450 enzymes in the liver. The 5-hydroxy group is a common site for glucuronidation (Phase II metabolism).

-

Safety Profile: Preliminary studies in Andrographis extracts suggest low acute toxicity, but specific LD50 data for the isolated flavanone requires generation.

Future Outlook & Clinical Translation

The primary barrier to clinical translation is the lack of in vivo pharmacokinetic data specific to the purified flavanone. While Andrographis extracts are widely used, the isolation of 5-Hydroxy-7,8-dimethoxyflavanone for use as an adjuvant in chemotherapy requires:

-

Formulation: Development of nano-formulations to improve stability and solubility.

-

Selectivity: Confirmation that it does not inhibit other critical transporters (e.g., OATP) in healthy tissues to avoid off-target toxicity.

References

-

Isolation and MDR Reversal: A novel flavonoid from Fissistigma cupreonitens, 5‑hydroxy‑7,8‑dimethoxyflavanone, competitively inhibited the efflux function of human P-glycoprotein and reversed cancer multi-drug resistance. PubMed.[1][2][4] Available at: [Link]

-

Andrographis Constituents: Chemical Constituents from Andrographis echioides and Their Anti-Inflammatory Activity. MDPI Molecules. Available at: [Link]

-

Bioactive Compounds in Andrographis: Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian). Chinese Medicine (PMC). Available at: [Link]

-

Related Flavone Mechanisms (Context): Anticancer activity of 5,7-dimethoxyflavone against liver cancer cell line HepG2.[4] PubMed.[1][2][4] Available at: [Link]

Sources

- 1. Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Harnessing the medicinal properties of Andrographis paniculata for diseases and beyond: a review of its phytochemistry and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Hydroxy-7,8-dimethoxyflavone - Wikidata [wikidata.org]

- 4. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]

5-Hydroxy-7,8-dimethoxyflavanone CAS number 113981-49-0 literature

An In-depth Technical Guide to 5-Hydroxy-7,8-dimethoxyflavanone (CAS No. 113981-49-0)

Abstract

5-Hydroxy-7,8-dimethoxyflavanone is a member of the flavonoid family, a diverse group of polyphenolic compounds widely recognized for their potential therapeutic properties. While direct research on this specific flavanone is limited, its structural features—a hydroxyl group at the C5 position and two methoxy groups on the A-ring—suggest a range of biological activities based on extensive studies of analogous polymethoxyflavonoids (PMFs). This technical guide provides a comprehensive resource for researchers and drug development professionals by outlining a proposed synthetic pathway, predicting spectroscopic characterization data, and exploring potential biological activities based on evidence from structurally related compounds. Detailed experimental protocols for synthesis and a key biological assay are included to facilitate further investigation into this promising molecule.

Introduction: The Scientific Landscape of Polymethoxyflavonoids

Flavonoids are secondary metabolites found in plants, known for a wide array of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective activities.[1][2] Within this class, polymethoxyflavonoids (PMFs) are distinguished by the presence of multiple methoxy groups on their core flavone or flavanone structure.[3] This methoxylation can enhance metabolic stability and bioavailability compared to their hydroxylated counterparts, making them particularly attractive for therapeutic development.[4]

The target molecule, 5-Hydroxy-7,8-dimethoxyflavanone, possesses a key structural feature: a 5-hydroxy group. This group is known to be pivotal for the enhanced inhibitory activity of some PMFs against cancer cells.[5] The 7,8-dimethoxy substitution pattern is also of interest, as related compounds like 7,8-dihydroxyflavone (tropoflavin) have shown potent neurotrophic effects.[6] Given the limited direct literature on CAS No. 113981-49-0, this guide synthesizes information from closely related analogs to provide a foundational framework for future research.

Proposed Synthesis Pathway

The synthesis of flavanones is a well-established area of organic chemistry. A reliable and common approach involves the condensation of a substituted 2'-hydroxyacetophenone with a benzaldehyde to form a chalcone, which is then cyclized to the flavanone. The following is a proposed de novo synthesis for 5-Hydroxy-7,8-dimethoxyflavanone.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of 5-Hydroxy-7,8-dimethoxyflavanone.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methods for flavanone synthesis.[7]

Step 1: Synthesis of the Chalcone Intermediate

-

Dissolution: In a round-bottom flask, dissolve 2',4'-Dihydroxy-3',6'-dimethoxyacetophenone (1.0 eq) and benzaldehyde (1.1 eq) in ethanol.

-

Reaction Initiation: Cool the solution in an ice bath and add a 40% aqueous solution of potassium hydroxide (KOH) dropwise with stirring.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice and water. Acidify with dilute HCl until the solution is acidic (pH ~2), which will precipitate the chalcone product.

-

Purification: Filter the precipitate, wash thoroughly with water until the washings are neutral, and dry under vacuum. The crude chalcone can be further purified by recrystallization from ethanol.

Step 2: Cyclization to 5-Hydroxy-7,8-dimethoxyflavanone

-

Reaction Setup: Dissolve the purified chalcone intermediate (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Acid Catalysis: Add a catalytic amount of concentrated sulfuric acid.

-

Cyclization: Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC.

-

Isolation: After cooling, the product may precipitate. If not, the solvent can be removed under reduced pressure. The residue is then treated with water.

-

Purification: The crude flavanone can be purified by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, followed by recrystallization to yield the pure 5-Hydroxy-7,8-dimethoxyflavanone.

Physicochemical and Spectroscopic Characterization

The definitive identification of the synthesized compound requires thorough spectroscopic analysis. Below are the predicted data based on its structure and known values for similar flavanones.[8][9][10]

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₇H₁₆O₅ |

| Molecular Weight | 300.31 g/mol |

| Appearance | Likely a pale yellow or off-white solid |

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~12.0 (s, 1H, 5-OH), ~7.4-7.5 (m, 5H, B-ring protons), ~6.1 (s, 1H, H-6), ~5.4 (dd, 1H, H-2), ~3.9 (s, 3H, OCH₃), ~3.8 (s, 3H, OCH₃), ~3.0 (dd, 1H, H-3ax), ~2.8 (dd, 1H, H-3eq). |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~196 (C-4), ~162 (C-5), ~160 (C-7), ~158 (C-9), ~138 (C-1'), ~135 (C-8), ~129 (C-4'), ~128 (C-2', 6'), ~126 (C-3', 5'), ~105 (C-10), ~91 (C-6), ~79 (C-2), ~61 (OCH₃), ~56 (OCH₃), ~43 (C-3). |

| Mass Spec. (ESI-MS) | m/z: 301.10 [M+H]⁺, 299.09 [M-H]⁻. Characteristic fragments would arise from retro-Diels-Alder (rDA) cleavage of the C-ring. |

Potential Biological Activities and Mechanisms of Action

While direct studies are lacking, the biological activities of 5-Hydroxy-7,8-dimethoxyflavanone can be inferred from structurally similar compounds. The presence of methoxy groups often correlates with anticancer and anti-inflammatory properties.[3][11]

Antiproliferative and Pro-Apoptotic Effects

Many polymethoxyflavones exhibit significant anticancer activity.[11] For instance, 5,7-dimethoxyflavone induces apoptosis and cell cycle arrest in liver cancer cells.[11] The 5-hydroxy group, in particular, has been shown to be crucial for the growth inhibitory effects of PMFs on colon cancer cells.[5] It is plausible that 5-Hydroxy-7,8-dimethoxyflavanone could inhibit the proliferation of various cancer cell lines by inducing apoptosis through the modulation of key signaling proteins like p53, Bax/Bcl-2 ratio, and caspases.[12]

Anti-inflammatory Activity

Flavonoids are well-known for their anti-inflammatory properties, often mediated through the inhibition of the NF-κB signaling pathway.[13] This pathway is a central regulator of inflammatory responses. By preventing the activation of NF-κB, flavonoids can reduce the production of pro-inflammatory cytokines such as TNF-α and interleukins. It is hypothesized that 5-Hydroxy-7,8-dimethoxyflavanone could exert anti-inflammatory effects through a similar mechanism.

Proposed Anti-inflammatory Signaling Pathway

Caption: Proposed inhibition of the NF-κB pathway by 5-Hydroxy-7,8-dimethoxyflavanone.

Foundational Experimental Protocols: Biological Assays

To validate the predicted biological activities, standardized in vitro assays are essential. The following protocol for the MTT assay is a fundamental method for assessing cytotoxicity.

Antiproliferative Activity Assessment: MTT Assay

This protocol describes a standard method for determining the cytotoxic effects of 5-Hydroxy-7,8-dimethoxyflavanone on a cancer cell line (e.g., MCF-7, HepG2).[12][13]

Materials:

-

Human cancer cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

5-Hydroxy-7,8-dimethoxyflavanone (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of 5-Hydroxy-7,8-dimethoxyflavanone in culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Conclusion and Future Directions

5-Hydroxy-7,8-dimethoxyflavanone represents an under-investigated yet promising molecule within the pharmacologically rich class of polymethoxyflavonoids. Based on robust evidence from structurally analogous compounds, it is poised for exploration as a potential anticancer and anti-inflammatory agent. This guide provides the necessary foundational information—from a plausible synthetic route and characterization data to predicted biological activities and detailed experimental protocols—to empower researchers to undertake these investigations. Future work should focus on the successful synthesis and purification of this compound, followed by comprehensive in vitro screening across various cancer cell lines and inflammatory models to validate these hypotheses. Subsequent in vivo studies will be crucial to determine its therapeutic potential.

References

-

Xiong, J., et al. (2012). 5,6-Dihydroxy-7,8-dimethoxyflavone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1096. Available at: [Link]

-

Manogaran, P., et al. (2018). Antiproliferative and apoptosis-induction studies of 5-hydroxy 3′,4′,7-trimethoxyflavone in human breast cancer cells MCF-7: an in vitro and in silico approach. Journal of Receptors and Signal Transduction, 38(3), 217-226. Available at: [Link]

-

ResearchGate. (n.d.). NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. Available at: [Link]

-

Rather, R. A., & Bhagat, M. (2017). ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. Pharmacognosy Magazine, 13(Suppl 2), S271–S276. Available at: [Link]

-

NP-MRD. (2021). Showing NP-Card for 5-Hydroxy-7-methoxyflavanone (NP0043820). Available at: [Link]

-

Ibrahim, S. R. M., et al. (2010). Microbial metabolism. Part 10: Metabolites of 7,8-dimethoxyflavone and 5-methoxyflavone. Chemistry of Natural Compounds, 46, 544–548. Available at: [Link]

- Google Patents. (n.d.). Synthesis and application of 5,7,4'-trihydroxy-3',5'-dimethoxyflavone.

-

Mushtaq, Z., et al. (2023). Polymethoxyflavones: an updated review on pharmacological properties and underlying molecular mechanisms. Pharmaceutical Biology, 61(1), 866-881. Available at: [Link]

-

Wikipedia. (n.d.). Tropoflavin. Available at: [Link]

-

Salehi, B., et al. (2020). Important Flavonoids and Their Role as a Therapeutic Agent. Molecules, 25(22), 5243. Available at: [Link]

-

Torrenegra-Guerrero, M., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. PharmacologyOnLine, 3, 444-452. Available at: [Link]

-

Sastri, V. D. N., & Seshadri, T. R. (1946). Synthesis of 5:7:8-hydroxyflavones and their derivatives. Proceedings of the Indian Academy of Sciences - Section A, 23, 262-274. Available at: [Link]

-

Kumar, B., et al. (2013). Antidiabetic and Hypolipidemic Effects of 5,7-Dimethoxyflavone in Streptozotocin-Induced Diabetic Rats. Evidence-Based Complementary and Alternative Medicine, 2013, 548757. Available at: [Link]

-

FooDB. (2010). Showing Compound 5-Hydroxy-3,3',4',6,7,8-hexamethoxyflavone (FDB001970). Available at: [Link]

-

Li, S., et al. (2010). Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells. Journal of Agricultural and Food Chemistry, 58(13), 7743-7749. Available at: [Link]

Sources

- 1. Important Flavonoids and Their Role as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antidiabetic and Hypolipidemic Effects of 5,7-Dimethoxyflavone in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tropoflavin - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 5,6-Dihydroxy-7,8-dimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Methoxyflavanones from Fissistigma cupreonitens: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Therapeutic Potential of Fissistigma cupreonitens

The genus Fissistigma, belonging to the Annonaceae family, is predominantly found in the tropical regions of Asia and has a rich history in traditional medicine, particularly in China and Vietnam.[1] Various species within this genus are known to produce a diverse array of bioactive compounds, including alkaloids, terpenoids, and phenolic derivatives, which have demonstrated a range of pharmacological activities such as anti-inflammatory, antioxidant, and cytotoxic effects.[2] Fissistigma cupreonitens (Annonaceae) is a woody climber native to the subtropical regions of southeastern Guangxi, China, and northern Vietnam.[3] Phytochemical investigations into this species have revealed a wealth of bioactive compounds, with methoxyflavanones emerging as a class of molecules with significant therapeutic promise.[3]

This in-depth technical guide provides a comprehensive review of the methoxyflavanones isolated from Fissistigma cupreonitens. It is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical structures, isolation and purification methodologies, and known biological activities of these compounds. The guide emphasizes the causality behind experimental choices and provides actionable protocols to facilitate further research and development in this promising area of natural product chemistry.

Identified Methoxyflavanones in Fissistigma cupreonitens

To date, the most prominently reported methoxyflavanone from Fissistigma cupreonitens is 5-hydroxy-7,8-dimethoxyflavanone . While comprehensive phytochemical analyses have led to the isolation of 34 compounds from this plant, including a variety of flavonoids, the complete profile of all methoxyflavanones is still an area of active research.[2] The presence of other related flavonoids, such as (-)-6-hydroxy-5,7,8-trimethoxyflavanone , in the Fissistigma genus suggests that F. cupreonitens may harbor a broader range of structurally similar methoxyflavanones.[4]

Isolation and Purification: A Step-by-Step Workflow

The isolation of methoxyflavanones from Fissistigma cupreonitens requires a systematic approach involving extraction, fractionation, and purification. The choice of solvents and chromatographic techniques is critical for achieving high purity and yield.

Diagram of the General Isolation and Purification Workflow

Caption: General workflow for the isolation and purification of methoxyflavanones.

Experimental Protocol for Isolation and Purification

This protocol provides a generalized yet detailed methodology for the isolation and purification of methoxyflavanones from Fissistigma cupreonitens.

1. Plant Material Preparation and Extraction:

-

Rationale: Proper preparation of the plant material is crucial for efficient extraction. Drying prevents enzymatic degradation of the target compounds, while powdering increases the surface area for solvent penetration. Methanol is a common solvent for extracting a broad range of polar and semi-polar compounds, including flavonoids.[5]

-

Procedure:

-

Air-dry the plant material (e.g., stems, leaves) of Fissistigma cupreonitens to a constant weight.

-

Grind the dried material into a fine powder.

-

Macerate the powdered plant material in methanol (1:10 w/v) at room temperature for 24-48 hours with intermittent shaking.[6]

-

Filter the extract and repeat the extraction process three times with fresh methanol.

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

2. Solvent-Solvent Partitioning:

-

Rationale: This step fractionates the crude extract based on the polarity of the compounds. Methoxyflavanones, being moderately polar, are expected to partition into the ethyl acetate fraction.

-

Procedure:

-

Suspend the crude methanolic extract in a mixture of water and methanol.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity: n-hexane, ethyl acetate, and n-butanol.

-

Collect each fraction separately and evaporate the solvents under reduced pressure.

-

3. Column Chromatography:

-

Rationale: Column chromatography is a fundamental technique for separating compounds from a mixture. Silica gel is a common stationary phase for the separation of flavonoids.[7] Sephadex LH-20, a size-exclusion chromatography resin, is particularly effective for the final purification of flavonoids.[8]

-

Procedure:

-

Subject the ethyl acetate fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.

-

Further purify the flavonoid-rich fractions using a Sephadex LH-20 column with methanol as the eluent.

-

4. Preparative High-Performance Liquid Chromatography (HPLC):

-

Rationale: Preparative HPLC is a high-resolution technique used for the final purification of individual compounds to a high degree of purity.

-

Procedure:

-

Subject the semi-purified fractions from the previous step to preparative HPLC on a C18 column.

-

Use a gradient of methanol and water as the mobile phase.

-

Collect the peaks corresponding to the methoxyflavanones.

-

Evaporate the solvent to obtain the pure compounds.

-

Structural Elucidation

The definitive identification of the isolated methoxyflavanones is achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HMQC, and HMBC are used to establish the connectivity between protons and carbons, confirming the flavanone skeleton and the positions of the methoxy and hydroxyl groups.[4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the accurate mass and molecular formula of the compound. Fragmentation patterns observed in MS/MS experiments can further confirm the structure.[9]

Biological Activities of Methoxyflavanones from Fissistigma cupreonitens

The primary biological activity reported for a methoxyflavanone from Fissistigma cupreonitens is the reversal of multidrug resistance (MDR) in cancer cells.

Reversal of P-glycoprotein Mediated Multidrug Resistance

5-hydroxy-7,8-dimethoxyflavanone has been shown to be a potent inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump that is overexpressed in many cancer cells and is a major cause of MDR.[1][10]

-

Mechanism of Action: 5-hydroxy-7,8-dimethoxyflavanone competitively inhibits the efflux function of P-gp.[1][10] It has been demonstrated to inhibit the efflux of P-gp substrates like rhodamine 123 and doxorubicin in cancer cells.[10] While it only slightly alters the conformation of P-gp and stimulates its ATPase activity at very high concentrations, docking studies show a binding affinity to P-gp similar to that of the known P-gp inhibitor, verapamil.[10]

Diagram of P-glycoprotein Inhibition by 5-hydroxy-7,8-dimethoxyflavanone

Caption: Mechanism of P-gp inhibition by 5-hydroxy-7,8-dimethoxyflavanone.

Cytotoxicity Data

While 5-hydroxy-7,8-dimethoxyflavanone itself may not exhibit strong direct cytotoxicity, its ability to reverse MDR significantly enhances the efficacy of conventional chemotherapeutic agents.[10] Other flavonoids isolated from Fissistigma cupreonitens, such as adunctin E, have demonstrated significant cytotoxicity against human cancer cell lines.[2]

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Adunctin E | NCI-H226 (Non-small cell lung carcinoma) | 12.00 | [2] |

Experimental Protocol for Cytotoxicity Assay (MTT Assay)

-

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (and in combination with a chemotherapeutic agent for MDR reversal studies) for a specified period (e.g., 48-72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Antimicrobial and Antioxidant Activities

While the primary focus of research on methoxyflavanones from Fissistigma cupreonitens has been on their anticancer potential, flavonoids as a class are well-known for their antimicrobial and antioxidant properties.[11] Further investigation into the extracts and isolated compounds from F. cupreonitens for these activities is warranted. Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay for antioxidant activity and microbroth dilution assays for antimicrobial activity can be employed.[12]

Future Directions and Conclusion

The methoxyflavanones from Fissistigma cupreonitens represent a promising area for drug discovery and development. The demonstrated ability of 5-hydroxy-7,8-dimethoxyflavanone to reverse multidrug resistance in cancer cells highlights the potential of these natural products to be used as adjuvants in chemotherapy.

Future research should focus on:

-

Comprehensive Phytochemical Profiling: A more exhaustive investigation of Fissistigma cupreonitens is needed to identify and characterize the full spectrum of methoxyflavanones present in the plant.

-

Elucidation of Structure-Activity Relationships: Synthesizing analogs of the naturally occurring methoxyflavanones can help in understanding the key structural features required for their biological activity.

-

In-depth Mechanistic Studies: Further studies are required to fully elucidate the molecular mechanisms underlying the biological activities of these compounds.

-

In Vivo Efficacy Studies: Preclinical studies in animal models are essential to evaluate the in vivo efficacy and safety of these methoxyflavanones as potential therapeutic agents.

This technical guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of methoxyflavanones from Fissistigma cupreonitens. The detailed protocols and insights into their biological activities are intended to catalyze further research, ultimately leading to the development of novel and effective therapeutic strategies.

References

-

Teng, C.-M., et al. (2021). A novel flavonoid from Fissistigma cupreonitens, 5-hydroxy-7,8-dimethoxyflavanone, competitively inhibited the efflux function of human P-glycoprotein and reversed cancer multi-drug resistance. Phytomedicine, 85, 153528. [Link]

-

Teng, C.-M., et al. (2021). A novel flavonoid from Fissistigma cupreonitens, 5-hydroxy-7,8-dimethoxyflavanone, competitively inhibited the efflux function of human P-glycoprotein and reversed cancer multi-drug resistance. ResearchGate. [Link]

-

Jongbunprasert, V., et al. (1999). Chemical Constituents of Fissistigma polyanthoides. ScienceAsia, 25, 159-161. [Link]

-

Bailly, C. (2023). Fissistigma oldhamii (Hemsl.) Merr.: Ethnomedicinal, Phytochemistry, and Pharmacological Aspects. Plants, 12(24), 4094. [Link]

-

ResearchGate. (n.d.). Cytotoxic effects of selected flavonoids on RAW 264.7 cells by MTT assay. ResearchGate. [Link]

-

Chen, I.-H., et al. (2018). Bioactive Components of Fissistigma cupreonitens. Natural Product Communications, 13(6), 679-682. [Link]

-

Wesolowska, O., et al. (2015). Cytotoxicity of dietary flavonoids on different human cancer types. Pharmacological Reports, 67(4), 837-844. [Link]

-

Hu, L., et al. (2023). Rapid Identification of Alkaloids and Flavonoids in Fissistigma oldhamii var. longistipitatum by Ultra High-Performance Liquid Chromatography and Quadrupole Time-of-Flight Tandem Mass Spectrometry. Journal of Chromatographic Science, bmad066. [Link]

-

Awang, K., et al. (2012). Alkaloids from Fissistigma latifolium (Dunal) Merr. Molecules, 17(8), 9695-9703. [Link]

-

Grokipedia. (n.d.). Fissistigma cupreonitens. Grokipedia. [Link]

-

Freitas, A. A. S., et al. (2026). Section: 05. ResearchGate. [Link]

-

Hu, L., et al. (2021). New compounds from the stems of Fissistigma oldhamii var. longistipitatum and their cytotoxic activities. Fitoterapia, 152, 104883. [Link]

-

Al-Salahi, R., et al. (2020). Isolation, Characterization, Complete Structural Assignment, and Anticancer Activities of the Methoxylated Flavonoids from Rhamnus disperma Roots. Molecules, 25(21), 5084. [Link]

-

Bailly, C. (2023). Fissistigma oldhamii (Hemsl.) Merr.: Ethnomedicinal, Phytochemistry, and Pharmacological Aspects. PMC. [Link]

-

Awouafack, M. D., et al. (2017). Isolation and Structure Characterization of Flavonoids. In Flavonoids - From Biosynthesis to Human Health. IntechOpen. [Link]

-

Borisova, V., et al. (2020). A brief overview on the methods for extraction and identification of flavonoids. E3S Web of Conferences, 207, 02002. [Link]

-

Veleva, R. K., et al. (2017). Cytotoxicity of flavonoid glycosides, flavonoid aglycones and phenolic acids from Inula oculus-christi L. on mammalian cell lines. Biotechnology & Biotechnological Equipment, 31(2), 366-374. [Link]

-

Alexandre, E. M. C., et al. (2020). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Chemistry, 8, 584932. [Link]

-

Mottaghipisheh, J., & Iriti, M. (2020). Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species. Plants, 9(9), 1185. [Link]

-

Chanwitheesuk, A., et al. (2009). Antimicrobial, antioxidant and anticancer activities of Thai local vegetables. Journal of Medicinal Plants Research, 3(5), 444-449. [Link]

-

ResearchGate. (n.d.). Constituents of Essential Oils From Three Species of Fissistigma Genus From Vietnam. ResearchGate. [Link]

-

Doley, R., et al. (2025). Antimicrobial and antioxidant properties of fungal endophytes associated with Piper mullesua Buch.-Ham. Ex D. Don. Plant Science Today, 12(2). [Link]

Sources

- 1. A novel flavonoid from Fissistigma cupreonitens, 5‑hydroxy‑7,8‑dimethoxyflavanone, competitively inhibited the efflux function of human P-glycoprotein and reversed cancer multi-drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. grokipedia.com [grokipedia.com]

- 4. scienceasia.org [scienceasia.org]

- 5. benchchem.com [benchchem.com]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. 10th.bcnp-sbq.com [10th.bcnp-sbq.com]

- 8. air.unimi.it [air.unimi.it]

- 9. Alkaloids from Fissistigma latifolium (Dunal) Merr - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fissistigma oldhamii (Hemsl.) Merr.: Ethnomedicinal, Phytochemistry, and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academicjournals.org [academicjournals.org]

Methodological & Application

synthesis of 5-Hydroxy-7,8-dimethoxyflavanone from chalcone precursors

Executive Summary

This application note details the optimized synthetic route for 5-hydroxy-7,8-dimethoxyflavanone , a bioactive flavonoid scaffold often implicated in anti-inflammatory and antioxidant research. Unlike simple flavanones, the 5-hydroxy-7,8-dimethoxy substitution pattern presents unique synthetic challenges due to the strong intramolecular hydrogen bonding (IMHB) between the C5-hydroxyl and the C4-carbonyl. This interaction stabilizes the planar chalcone form, often shifting the equilibrium against cyclization.

This guide provides a robust, two-stage protocol:

-

Claisen-Schmidt Condensation to generate the specific chalcone intermediate.[1][2]

-

Thermodynamically Controlled Cyclization using a buffered ethanolic system to favor the flavanone isomer.

Retrosynthetic Analysis & Strategy

The synthesis relies on the biomimetic cyclization of a 2'-hydroxychalcone. To achieve the 5,7,8-substitution pattern on the flavanone A-ring, the starting chalcone must possess a 2',3',4',6'-substitution pattern (chalcone numbering).

Critical Mapping:

-

Flavanone Position 5 (OH): Derived from Chalcone Position 6' (OH).[3]

-

Flavanone Position 7 (OMe): Derived from Chalcone Position 4' (OMe).

-

Flavanone Position 8 (OMe): Derived from Chalcone Position 3' (OMe).

-

Flavanone Position 1 (O): Derived from Chalcone Position 2' (OH).

Therefore, the required precursor is 2',6'-dihydroxy-3',4'-dimethoxychalcone .

Figure 1: Retrosynthetic disconnection showing the mapping of acetophenone substitution to the final flavanone structure.

Experimental Protocols

Phase 1: Synthesis of 2',6'-Dihydroxy-3',4'-dimethoxychalcone

The formation of the chalcone is achieved via base-catalyzed aldol condensation. The presence of two free hydroxyl groups (2' and 6') on the acetophenone requires careful temperature control to prevent oxidation or polymerization.

Reagents:

-

Precursor A: 2',6'-Dihydroxy-3',4'-dimethoxyacetophenone (10 mmol)

-

Precursor B: Benzaldehyde (11 mmol, 1.1 eq)

-

Base: Potassium Hydroxide (KOH), 50% aqueous solution

-

Solvent: Ethanol (Absolute)

Protocol:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of Precursor A in 20 mL of absolute ethanol.

-

Addition: Add 11 mmol of Benzaldehyde. Stir to ensure homogeneity.

-

Catalysis: Cool the mixture to 0–5°C in an ice bath. Dropwise, add 5 mL of 50% aqueous KOH over 10 minutes. The solution will darken (deep orange/red) indicating the formation of the chalcone phenolate.

-

Reaction: Allow the mixture to warm to room temperature and stir for 24–48 hours. Monitor by TLC (Hexane:EtOAc 7:3).[4]

-

Workup: Pour the reaction mixture into 100 mL of ice-water containing 10 mL of 2M HCl. The chalcone will precipitate as a yellow/orange solid.

-

Purification: Filter the solid, wash with cold water, and recrystallize from methanol/chloroform.

Validation Checkpoint:

-

Appearance: Deep yellow/orange needles.

-

1H NMR (CDCl3): Look for trans-olefinic protons (

Hz) around

Phase 2: Cyclization to 5-Hydroxy-7,8-dimethoxyflavanone

The Challenge: The 6'-OH in the chalcone (which becomes the 5-OH in the flavanone) forms a hydrogen bond with the carbonyl. In strong base, the ring often opens back to the chalcone. In strong acid, degradation can occur. The Solution: Use Sodium Acetate (NaOAc) in refluxing ethanol. This weak base/buffer system promotes the Michael-type intramolecular addition while stabilizing the flavanone product.

Reagents:

-

Substrate: 2',6'-Dihydroxy-3',4'-dimethoxychalcone (from Phase 1)

-

Catalyst: Sodium Acetate (anhydrous)

-

Solvent: Ethanol (95%) or Methanol

Protocol:

-

Setup: Dissolve 2 mmol of the chalcone in 30 mL of ethanol in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: Add 10 mmol (excess) of anhydrous Sodium Acetate.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 24 hours.

-

Note: The color typically shifts from deep orange (chalcone) to pale yellow (flavanone).

-

-

Monitoring: Monitor via TLC. The flavanone typically has a higher Rf value than the chalcone in non-polar solvents due to the loss of planarity.

-

Workup: Evaporate the solvent under reduced pressure (Rotavap) to ~5 mL. Pour the residue into 50 mL ice water.

-

Isolation: Extract with Dichloromethane (DCM) (3 x 20 mL). Dry the organic layer over anhydrous

.[5] -

Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient 9:1 to 4:1).

Mechanistic Pathway & Logic

The cyclization is an intramolecular oxa-Michael addition. The 6'-hydroxyl group plays a dual role: it acts as the nucleophile (after rotation) but also facilitates the reaction via General Acid Catalysis (GAC) in the transition state.

Figure 2: Reaction pathway. Note that strong bases favor the reverse reaction (ring opening).

Data Interpretation & Validation

To confirm the synthesis, compare the spectral data of the precursor and the product. The most diagnostic change is in the aliphatic region (C-ring protons).

Table 1: Key NMR Diagnostic Signals (CDCl3)

| Feature | Chalcone (Precursor) | Flavanone (Target) | Mechanistic Insight |

| Carbonyl (C=O) | Conjugation loss shifts C=O upfield. | ||

| Alkene / C-Ring | H-2: | Loss of trans-double bond; formation of ABX system at C2/C3. | |

| 5-OH Signal | Sharp singlet indicates strong intramolecular H-bond with C4=O. | ||

| Color | Deep Orange/Red | Pale Yellow/Colorless | Disruption of extended |

Troubleshooting & Optimization

-

Problem: Incomplete conversion (Chalcone spot persists).

-

Problem: Product is an oil/gum.

References

-

Horie, T., et al. (1986).[9] "Syntheses of 5,6,7- and 5,7,8-trioxygenated 3',4'-dihydroxyflavones having alkoxy groups and their inhibitory activities against arachidonate 5-lipoxygenase." Journal of Medicinal Chemistry.

-

Kwon, S., et al. (2020).[6][8] "Total Synthesis of Naturally Occurring 5,7,8-Trioxygenated Homoisoflavonoids." ACS Omega.[6]

-

Miles, C. O., & Main, L. (1989). "Kinetics and mechanism of the cyclisation of 2',6'-dihydroxy-4,4'-dimethoxy-chalcone." Journal of the Chemical Society, Perkin Transactions 2.

-

Bhat, H. R., et al. (2014). "Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization." International Journal of Chemical Studies.

-

BenchChem. (2025).[5] "Synthesis of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone: A Technical Guide." (Methodology adapted for A-ring substitution).

Sources

- 1. ulm.edu [ulm.edu]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. chemijournal.com [chemijournal.com]

- 8. ir.uitm.edu.my [ir.uitm.edu.my]

- 9. Syntheses of 5,6,7- and 5,7,8-trioxygenated 3',4'-dihydroxyflavones having alkoxy groups and their inhibitory activities against arachidonate 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: P-gp Efflux Inhibition Assay using 5-Hydroxy-7,8-dimethoxyflavanone

[1][2]

Abstract & Introduction

Multidrug resistance (MDR) remains a primary obstacle in cancer chemotherapy, predominantly driven by the overexpression of ATP-binding cassette (ABC) transporters.[1][2] P-glycoprotein (P-gp/ABCB1) is the most characterized efflux pump, actively extruding a broad spectrum of chemotherapeutics (e.g., taxanes, vinca alkaloids, anthracyclines) from the cell.

5-Hydroxy-7,8-dimethoxyflavanone is a potent, naturally occurring flavonoid (isolated from sources such as Fissistigma cupreonitens and Andrographis species) that functions as a competitive inhibitor of P-gp.[1][3] Unlike early-generation inhibitors (e.g., Verapamil) which often suffer from high toxicity or low affinity, this specific flavanone derivative has demonstrated significant MDR reversal efficacy at low microgram concentrations (2.5–10 µg/mL) by binding to the transmembrane domain of P-gp, thereby blocking substrate efflux.

This application note provides a rigorous, self-validating protocol for the Rhodamine 123 (Rh123) Accumulation Assay . This method is the industry standard for quantifying P-gp inhibition, utilizing Rh123 as a fluorescent surrogate substrate.

Mechanistic Principle

The assay relies on the differential accumulation of Rh123, a cationic fluorescent dye and specific P-gp substrate.[4]

-

In P-gp overexpressing cells (MDR+): P-gp actively pumps Rh123 out of the cell, resulting in low intracellular fluorescence.

-

In the presence of an Inhibitor: If 5-Hydroxy-7,8-dimethoxyflavanone successfully binds to P-gp, the pump is blocked. Rh123 accumulates intracellularly, resulting in high fluorescence.

Mechanism of Action Diagram

Figure 1: Mechanism of competitive inhibition by 5-Hydroxy-7,8-dimethoxyflavanone preventing P-gp mediated efflux.

Materials & Reagents

Biological System[2][3][5][6][7][8][9][10][11][12]

-

MDR Cell Line: KB-C2 (colchicine-selected) or MDCK-MDR1 (transfected). These lines constitutively overexpress P-gp.

-

Parental Control: KB-3-1 or MDCK-II (low/no P-gp expression). Crucial for normalizing baseline uptake.

Chemical Reagents

| Reagent | Specification | Storage | Role |

| 5-Hydroxy-7,8-dimethoxyflavanone | Purity >98% (HPLC) | -20°C, Desiccated | Test Inhibitor |

| Rhodamine 123 (Rh123) | Laser Grade | -20°C, Dark | Fluorescent Substrate |

| Verapamil HCl | USP Grade | 4°C | Positive Control |

| DMSO | Cell Culture Grade | RT | Solvent |

| Lysis Buffer | 1% Triton X-100 in PBS | 4°C | Cell Lysis |

Preparation of Stock Solutions[8]

-

Inhibitor Stock (10 mM): Dissolve 5-Hydroxy-7,8-dimethoxyflavanone in 100% DMSO. Vortex until clear. Note: Flavonoids can be lipophilic; ensure complete dissolution.

-

Rh123 Stock (1 mg/mL): Dissolve in Ethanol. Store in aliquots protected from light.

-

Assay Buffer: HEPES-buffered Tyrode’s solution or Phenol Red-free DMEM + 10 mM HEPES (pH 7.4).

Experimental Protocol: Rh123 Accumulation Assay

Objective: Determine the IC50 of 5-Hydroxy-7,8-dimethoxyflavanone for P-gp inhibition.

Workflow Visualization

Figure 2: Step-by-step workflow for the Rhodamine 123 Accumulation Assay.

Detailed Steps

Step 1: Cell Seeding[5]

-

Seed KB-C2 (MDR) and KB-3-1 (Parental) cells in 24-well plates at a density of

cells/well. -

Incubate for 24 hours at 37°C, 5% CO2 to allow attachment. Monolayer should be 80-90% confluent.

Step 2: Treatment Preparation

Prepare the following working solutions in Assay Buffer (warm to 37°C):

-

Rh123 Working Solution: 5 µM (final concentration).

-

Test Compound Series: 0.1, 1, 2.5, 5, 10, 20, 50 µM of 5-Hydroxy-7,8-dimethoxyflavanone.

-

Positive Control: 20 µM Verapamil.

-

Vehicle Control: 0.1% DMSO (matches highest solvent concentration).

Step 3: Assay Execution

-

Wash: Aspirate culture medium and wash cells once with warm PBS.

-

Pre-incubation (Critical): Add 500 µL of the Test Compound (at various concentrations) or Controls to respective wells. Incubate for 15 minutes at 37°C.

-

Scientific Rationale: This allows the inhibitor to bind to the P-gp transporter before the substrate (Rh123) is introduced, maximizing competitive efficacy.

-

-

Accumulation Phase: Add Rh123 to all wells (final conc. 5 µM) without removing the inhibitor.

-

Incubation: Incubate for 60–90 minutes at 37°C in the dark.

Step 4: Termination & Lysis

-

Stop Reaction: Aspirate the solution and immediately wash cells 3 times with Ice-Cold PBS .

-

Scientific Rationale: Cold PBS rigidifies the cell membrane, instantly halting P-gp pump activity and preventing Rh123 efflux during the wash steps.

-

-

Lysis: Add 300 µL of Lysis Buffer (1% Triton X-100) to each well. Incubate 20 mins at RT on a shaker.

-

Reading: Transfer 200 µL of lysate to a black 96-well plate.

-

Quantification: Measure fluorescence using a microplate reader.

-

Excitation: 485 nm

-

Emission: 535 nm

-

Data Analysis & Interpretation

Normalization

Normalize fluorescence units (FU) to total protein content (using BCA assay) to account for variations in cell number.

Fluorescence Activity Ratio (FAR)

The FAR value indicates the degree of MDR reversal.

-

FAR = 1: No inhibition (Compound inactive).

-

FAR > 1: Inhibition of P-gp (Compound active).

-

Target for 5-Hydroxy-7,8-dimethoxyflavanone: At 10 µg/mL, expect a FAR > 10 in KB-C2 cells, comparable to Verapamil.

IC50 Calculation

Plot the % Maximal Reversal against the log concentration of the inhibitor.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Solution |

| High Background in MDR Control | Incomplete washing or P-gp downregulation | Ensure PBS is ice-cold . Check P-gp expression via Western Blot. |

| Low Signal in Parental Cells | Rh123 saturation or quenching | Reduce Rh123 concentration to 1–2 µM. |

| Inconsistent Replicates | Flavonoid precipitation | Flavonoids have poor aqueous solubility. Ensure DMSO < 0.5% and vortex working solutions immediately before addition. |

| Cell Detachment | Aggressive washing | Add PBS gently down the side of the well, not directly onto the monolayer. |

References

-

Hung, T. M., et al. (2021). "A novel flavonoid from Fissistigma cupreonitens, 5-hydroxy-7,8-dimethoxyflavanone, competitively inhibited the efflux function of human P-glycoprotein and reversed cancer multi-drug resistance." Phytomedicine, 85, 153528.[6]

-

Forster, S., et al. (2012). "Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays." PLOS ONE, 7(3), e33253.

-

Bell, A. (2016). "Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay." Methods in Molecular Biology.

-

Ferreira, R. J., et al. (2015). "P-glycoprotein Inhibitors: A Review on the Structure-Activity Relationships of Flavonoids." Bioorganic & Medicinal Chemistry.

Sources

- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative Structure–Activity Relationships for the Flavonoid-Mediated Inhibition of P-Glycoprotein in KB/MDR1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comparison of rhodamine 123 accumulation and efflux in cells with P-glycoprotein-mediated and MRP-associated multidrug resistance phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. A novel flavonoid from Fissistigma cupreonitens, 5‑hydroxy‑7,8‑dimethoxyflavanone, competitively inhibited the efflux function of human P-glycoprotein and reversed cancer multi-drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: High-Fidelity Extraction and Purification of 5-Hydroxy-7,8-dimethoxyflavanone from Plant Aerial Parts

An Application Note for Researchers and Drug Development Professionals

Abstract

5-Hydroxy-7,8-dimethoxyflavanone is a naturally occurring flavonoid that has demonstrated significant anti-inflammatory properties, notably by inhibiting the NF-κB signaling pathway and reducing the secretion of pro-inflammatory cytokines such as TNF-α and IL-6[1]. This compound is found in various plant species, including Andrographis paniculata[1][2]. The effective isolation of this bioactive molecule from the complex matrix of plant aerial parts is a critical prerequisite for pharmacological studies and drug development initiatives. This document provides a comprehensive, multi-stage protocol for the extraction, fractionation, and high-purity isolation of 5-Hydroxy-7,8-dimethoxyflavanone. The methodology is designed to be self-validating, incorporating in-process controls and analytical checkpoints to ensure the integrity and purity of the final compound.

Guiding Principles of the Extraction Strategy

The successful isolation of a target phytochemical hinges on a strategy that leverages the compound's unique physicochemical properties to separate it from a myriad of other metabolites. 5-Hydroxy-7,8-dimethoxyflavanone is a moderately polar flavonoid. Our strategy is therefore based on a sequential, polarity-driven approach.

-

Initial Bulk Extraction : A broad-spectrum solvent is used to efficiently extract a wide range of secondary metabolites, including the target flavanone, from the dried plant matrix.

-

Defatting and Depigmentation : An initial wash with a non-polar solvent removes lipids, waxes, and chlorophyll, which can interfere with subsequent chromatographic steps.

-

Systematic Fractionation : Liquid-liquid partitioning is employed to segregate the crude extract into fractions of increasing polarity. This crucial step enriches the target compound in a specific fraction, simplifying the final purification process.

-

Multi-Modal Chromatography : A combination of adsorption chromatography (Silica Gel) and size-exclusion chromatography (Sephadex LH-20) is used for high-resolution separation, targeting the isolation of the flavanone to near-homogeneity.

-